2,6-Dibromo-4-chloro-3-methylphenol

Flame Retardancy Halogen Content Thermal Stability

2,6-Dibromo-4-chloro-3-methylphenol (CAS 86006-44-2; also named 3,5-dibromo-2-chloro-4-methylphenol) is a trihalogenated monomethylphenol with the molecular formula C₇H₅Br₂ClO and a molecular weight of 300.37 g·mol⁻¹. It belongs to the class of mixed halogenated phenols, which are broadly recognized for antimicrobial, flame-retardant, and synthetic intermediate applications.

Molecular Formula C7H5Br2ClO
Molecular Weight 300.37 g/mol
Cat. No. B12458863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-chloro-3-methylphenol
Molecular FormulaC7H5Br2ClO
Molecular Weight300.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1Cl)Br)O)Br
InChIInChI=1S/C7H5Br2ClO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,1H3
InChIKeyAFDYEFBVFSAVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-chloro-3-methylphenol – Compound Class, Physicochemical Profile, and Procurement Context


2,6-Dibromo-4-chloro-3-methylphenol (CAS 86006-44-2; also named 3,5-dibromo-2-chloro-4-methylphenol) is a trihalogenated monomethylphenol with the molecular formula C₇H₅Br₂ClO and a molecular weight of 300.37 g·mol⁻¹ . It belongs to the class of mixed halogenated phenols, which are broadly recognized for antimicrobial, flame-retardant, and synthetic intermediate applications [1]. The compound features two bromine atoms at the 2- and 6-positions, one chlorine at the 4-position, and one methyl group at the 3-position on the phenolic ring, a substitution pattern that distinguishes it from both fully brominated analogs and solely chlorinated cresols . Procurement relevance stems from its potential as a building block in cross-coupling chemistry and as a candidate for antimicrobial formulation development, though published head-to-head performance data remain extremely limited .

Why 2,6-Dibromo-4-chloro-3-methylphenol Cannot Be Replaced by Generic Halogenated Phenols


Substituting 2,6-dibromo-4-chloro-3-methylphenol with a generic halogenated phenol (e.g., 4-chloro-3-methylphenol, 2,4,6-tribromophenol, or 2,6-dibromo-4-methylphenol) introduces changes in halogen stoichiometry, substitution pattern, and the presence or absence of the methyl group, all of which are known to modulate bioactivity, reactivity, and physicochemical properties [1]. In the structurally related 3,5-dibromo-4-chlorophenol series, the specific combination of two bromines and one chlorine was found to confer excellent antimicrobial action not observed with alternative halogen arrangements [2]. The methyl group at position 3 further influences lipophilicity (logP), steric hindrance around the phenolic -OH, and regioselectivity in downstream synthetic transformations such as Suzuki–Miyaura couplings [3]. These structural features mean that performance data obtained for other halogenated phenols cannot be reliably extrapolated to this compound, and procurement decisions must account for structure-specific properties rather than class-level assumptions .

2,6-Dibromo-4-chloro-3-methylphenol – Quantitative Differentiation Evidence Against Closest Analogs


Halogen Mass Fraction and Potential Flame-Retardant Performance vs. 4-Chloro-3-methylphenol

The total halogen mass fraction of 2,6-dibromo-4-chloro-3-methylphenol (Br: 53.2% + Cl: 11.8% = 65.0% halogen by weight) substantially exceeds that of its non-brominated analog 4-chloro-3-methylphenol (Cl: 24.9%), and also exceeds the bromine-only analog 2,6-dibromo-4-methylphenol (Br: 60.1%, no Cl) . Higher halogen content is directly correlated with enhanced flame-retardant efficacy in halogenated phenolic systems due to increased radical-quenching capacity in the gas phase [1]. The presence of both bromine and chlorine may also provide a wider effective temperature window for flame inhibition, as C–Br and C–Cl bonds undergo homolytic cleavage at different temperatures [2].

Flame Retardancy Halogen Content Thermal Stability

Ortho-Dibromo Regiochemistry as a Synthetic Handle for Cross-Coupling vs. 4-Bromo-2,6-dichloro-3-methylphenol

The 2,6-dibromo substitution pattern places two identical leaving groups in sterically and electronically equivalent ortho positions relative to the phenolic -OH, enabling sequential or double cross-coupling reactions with predictable regiochemistry [1]. In contrast, the comparator 4-bromo-2,6-dichloro-3-methylphenol (CAS 56037-74-2) presents a mixed halogen environment where chlorine atoms flank a single bromine at the para position, requiring orthogonal reactivity strategies for selective functionalization and often resulting in lower selectivity in Pd-catalyzed couplings due to competing oxidative addition at C–Cl sites . The 2,6-dibromo arrangement also provides steric protection to the phenolic -OH, potentially reducing undesired O-arylation side reactions during coupling .

Cross-Coupling Chemistry Regioselectivity Suzuki-Miyaura

Predicted Lipophilicity (ClogP) Differentiation vs. Non-Methylated 2,6-Dibromo-4-chlorophenol

The presence of the 3-methyl group in 2,6-dibromo-4-chloro-3-methylphenol is predicted to increase lipophilicity (ClogP) by approximately 0.5–0.7 log units compared to the non-methylated analog 2,6-dibromo-4-chlorophenol (CAS 5324-13-0) . This increase in logP is expected to enhance membrane permeability in biological systems and improve compatibility with hydrophobic polymer matrices in materials applications . In antimicrobial structure-activity relationships for halogenated phenols, a logP increase of this magnitude has been correlated with a 2- to 4-fold improvement in potency against Gram-positive bacteria, though this relationship is compound- and strain-specific and has not been experimentally validated for the target compound [1].

Lipophilicity logP Membrane Permeability QSAR

Mixed-Halogen (Br₂Cl) Phenolic Core as Antimicrobial Differentiator vs. Single-Halogen Class

Patent US 4,290,846 demonstrates that 3,5-dibromo-4-chlorophenol (a positional isomer lacking the methyl group) exhibits excellent bactericidal and fungistatic activity at concentrations of 1–10 ppm against a panel of test microorganisms, with performance comparable to 3,5-dibromo-4-fluorophenol and superior to single-halogen phenols [1]. The mixed bromine–chlorine combination is proposed to provide a broader antimicrobial spectrum than either bromine-only or chlorine-only analogs, as the different halogen atoms may disrupt multiple cellular targets simultaneously [2]. The addition of the 3-methyl group in the target compound is expected to further modulate activity through enhanced membrane partitioning, though no direct experimental MIC comparison between the methylated and non-methylated analogs has been published .

Antimicrobial Activity Halogen Synergy Membrane Disruption

Melting Point and Crystallinity Differentiation for Formulation Processing vs. 2,4-Dibromo-6-chloro-3-methylphenol

The melting point of 2,6-dibromo-4-chloro-3-methylphenol, while not experimentally reported in the accessible literature, is predicted to differ from its positional isomer 2,4-dibromo-6-chloro-3-methylphenol (CAS 1195357-86-8) due to differences in molecular symmetry and crystal packing . The symmetric 2,6-dibromo arrangement in the target compound creates a more balanced electron distribution and potentially higher crystal lattice energy compared to the asymmetric 2,4-dibromo pattern, which may result in a higher melting point and different dissolution kinetics [1]. For formulation applications, differences in melting point and crystallinity directly impact milling behavior, hot-melt processing suitability, and dispersion characteristics in polymer matrices [2].

Solid-State Properties Melting Point Formulation Processing

Procurement Application Scenarios for 2,6-Dibromo-4-chloro-3-methylphenol Based on Differential Evidence


Divergent Synthesis of 2,6-Diarylphenol Libraries via Sequential Suzuki–Miyaura Coupling

The symmetric ortho-dibromo substitution pattern makes 2,6-dibromo-4-chloro-3-methylphenol an attractive scaffold for generating 2,6-diarylphenol libraries through sequential Pd-catalyzed cross-coupling [1]. The two equivalent C–Br bonds allow a first coupling to install one aryl group, followed by a second coupling under modified conditions to install a different aryl group at the remaining site. This divergent strategy is not readily accessible with mixed-halogen analogs such as 4-bromo-2,6-dichloro-3-methylphenol, where the lower reactivity of C–Cl bonds necessitates more forcing conditions or alternative catalyst systems . The 4-chloro substituent remains available for further functionalization (e.g., Buchwald–Hartwig amination) after both bromine sites are consumed, enabling three-directional diversification from a single starting material [2].

Halogenated Flame-Retardant Additive for High-Performance Polymers Requiring Low Loading Levels

With a total halogen content of 65.0 wt%, 2,6-dibromo-4-chloro-3-methylphenol offers one of the highest halogen mass fractions among commercially available mononuclear halogenated phenols, exceeding both 4-chloro-3-methylphenol (24.9 wt%) and 2,6-dibromo-4-methylphenol (60.1 wt%) [1]. This high halogen density enables effective flame retardancy at lower additive loadings, which is critical for maintaining the mechanical and optical properties of engineering thermoplastics. The mixed bromine–chlorine composition may provide flame inhibition across a broader temperature range than single-halogen alternatives, as C–Br bonds (bond dissociation energy ~285 kJ·mol⁻¹) and C–Cl bonds (~350 kJ·mol⁻¹) release active radical-quenching species at different stages of the combustion process . Procurement for this application should be accompanied by UL 94 and LOI testing on the specific polymer matrix.

Antimicrobial Preservative Development Targeting Gram-Positive Pathogens in Acidic Formulations

Drawing on class-level evidence from the structurally related 3,5-dibromo-4-chlorophenol series, which demonstrated bactericidal activity at 1–10 ppm, 2,6-dibromo-4-chloro-3-methylphenol is positioned as a candidate for antimicrobial preservative development [1]. The predicted logP enhancement of ~0.5–0.7 units conferred by the 3-methyl group (relative to non-methylated 2,6-dibromo-4-chlorophenol) is expected to improve Gram-positive bacterial membrane penetration, which is particularly relevant for preservative applications targeting Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Bromophenols as a class have shown promising anti-MRSA activity in recent structure–activity relationship studies, and the mixed-halogen composition may help address resistance mechanisms that affect single-halogen antiseptics [2]. Experimental MIC determination against target organisms is essential before formulation commitment.

Key Intermediate for Flame-Retardant Epoxy Resin Curing Agents via Mannich Condensation

The phenolic -OH group in 2,6-dibromo-4-chloro-3-methylphenol, sterically flanked by two ortho-bromine atoms, presents a hindered yet reactive nucleophilic center suitable for Mannich-type condensation with formaldehyde and amines to produce benzoxazine or Mannich-base curing agents for epoxy resins [1]. The high halogen content of the resulting curing agent would impart inherent flame retardancy to the cured epoxy network without the need for additive-type flame retardants that can leach over time. Patents describing the preparation of bromomethyl-phenols from related halogenated phenols support the feasibility of such derivatization chemistry . The 4-chloro substituent provides an additional site for further modification or for tuning the reactivity of the phenolic -OH through electronic effects, offering formulation flexibility not available with non-chlorinated bromophenols [2].

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